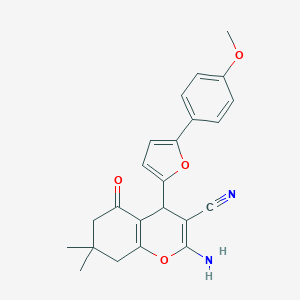
1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol, also known as CMPI, is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of carbazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol is not fully understood. However, it has been proposed that it exerts its effects by inhibiting various signaling pathways involved in inflammation and cancer growth. This compound has been found to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of anticancer drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs. Furthermore, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further studied. Overall, the study of this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol involves the reaction of 9H-carbazole with mesityl oxide in the presence of a base catalyst. The reaction produces this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(mesityloxy)-2-propanol has been studied extensively for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its ability to inhibit the growth of cancer cells has been studied in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C24H25NO2 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-carbazol-9-yl-3-(2,4,6-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H25NO2/c1-16-12-17(2)24(18(3)13-16)27-15-19(26)14-25-22-10-6-4-8-20(22)21-9-5-7-11-23(21)25/h4-13,19,26H,14-15H2,1-3H3 |
Clave InChI |
FIYAVNLDXHLXSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)

![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)

![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)

![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(4-Methylbenzylidene)-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285887.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
